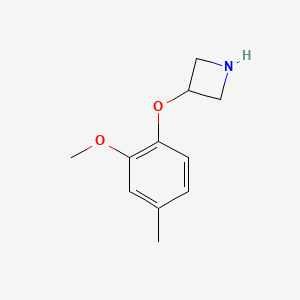

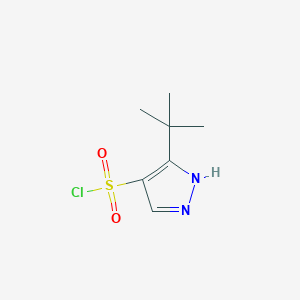

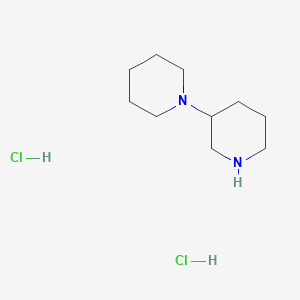

![molecular formula C11H17Cl2N3O2 B1395437 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride CAS No. 1334148-21-8](/img/structure/B1395437.png)

2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride

Übersicht

Beschreibung

“2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride” is an organic compound with the CAS Number: 1334148-21-8 . It has a molecular weight of 294.18 . The IUPAC name of this compound is [4- (2-pyridinyl)-1-piperazinyl]acetic acid dihydrochloride . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H15N3O2.2ClH/c15-11(16)9-13-5-7-14(8-6-13)10-3-1-2-4-12-10;;/h1-4H,5-9H2,(H,15,16);2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen

Cancer Research

This compound has been used in the development of new therapies targeting Poly (ADP-Ribose) Polymerase in human breast cancer cells. It has shown to produce loss of cell viability in MCF-10A cells with IC50 values comparable to Olaparib .

Anti-fibrotic Activity

Research indicates potential anti-fibrotic activities of related compounds, suggesting this compound could be investigated for similar uses .

Life Science Applications

It is part of a comprehensive catalog of life science products, indicating its use in various biological research applications .

Material Science

The compound may be involved in research related to material science due to its chemical properties .

Chemical Synthesis

It could be used as a building block in chemical synthesis for creating complex molecules for various scientific studies .

Analytical Research

This compound is likely used in analytical research, as indicated by its availability with documentation including NMR, HPLC, LC-MS, and UPLC data .

Wirkmechanismus

Target of Action

The primary target of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it’s also involved in inflammatory responses and the regulation of physiological functions in the gut .

Mode of Action

2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride exhibits high specific affinity for the histamine H1 receptor . By binding to this receptor, it prevents histamine from exerting its effects, thus acting as an antagonist . This interaction results in a decrease in the physiological effects associated with histamine, such as vasodilation, bronchoconstriction, smooth muscle contraction, and inflammation .

Biochemical Pathways

The compound’s action on the histamine H1 receptor affects the biochemical pathway of histamine signaling. Histamine, when bound to its receptor, initiates a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules further stimulate the release of intracellular calcium and the activation of protein kinase C, respectively . By blocking the histamine H1 receptor, 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride inhibits these downstream effects.

Pharmacokinetics

As a derivative of hydroxyzine , it might share similar pharmacokinetic properties. Hydroxyzine is well absorbed from the gastrointestinal tract and widely distributed throughout the body. It is metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride’s action primarily involve the reduction of physiological responses mediated by histamine. This includes a decrease in inflammation, vasodilation, bronchoconstriction, and smooth muscle contraction . As a result, it is used for the management of allergies, hay fever, angioedema, and urticaria .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-pyridin-2-ylpiperazin-1-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c15-11(16)9-13-5-7-14(8-6-13)10-3-1-2-4-12-10;;/h1-4H,5-9H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBRCCIWIXQDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

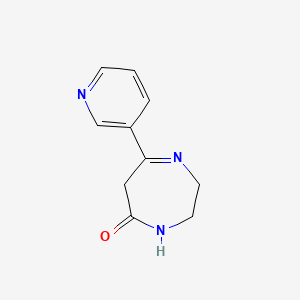

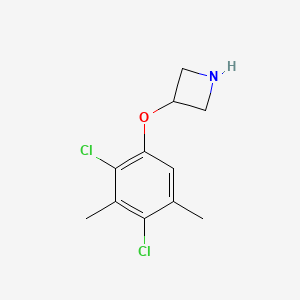

![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1395356.png)

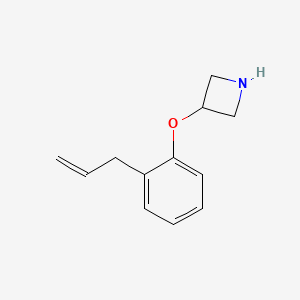

![Imidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1395362.png)

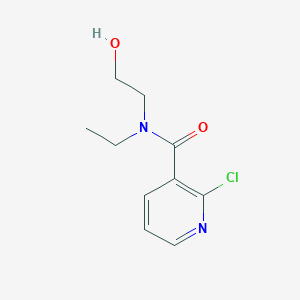

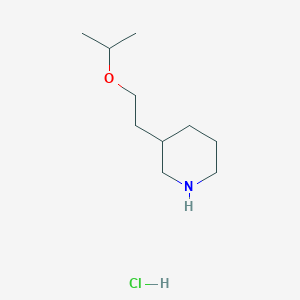

![3-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395375.png)